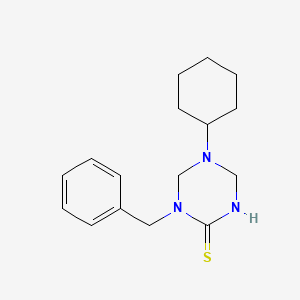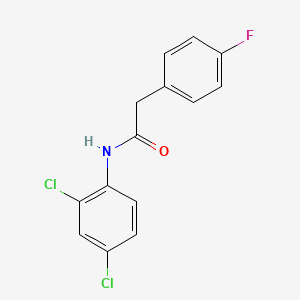
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide, also known as DCF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DCF is a member of the acetanilide family of compounds, which are widely used in the pharmaceutical industry for their analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and other immune cells. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its potent anti-cancer and anti-inflammatory activity. This compound has been shown to be effective against a variety of cancer cell lines and has also been shown to inhibit the production of pro-inflammatory cytokines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for the research and development of N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide. One potential direction is the development of new analogs of this compound with improved potency and selectivity. Another potential direction is the investigation of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential toxicity of this compound and to determine the optimal dosage and administration route for therapeutic use.
Synthesis Methods
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 2,4-dichlorophenylamine with 4-fluoroacetophenone in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and other immune cells. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-6-13(12(16)8-10)18-14(19)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWSYBOIJKXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

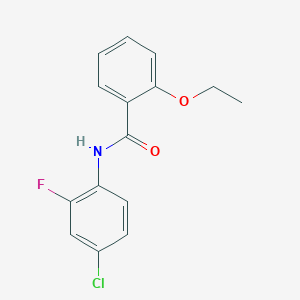
![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)
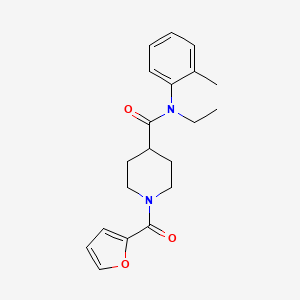
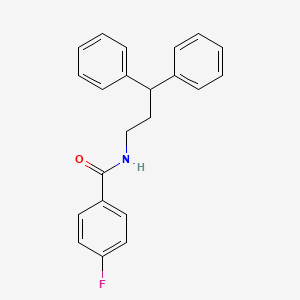
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
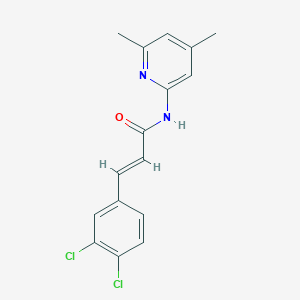
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)
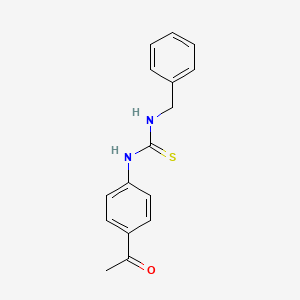
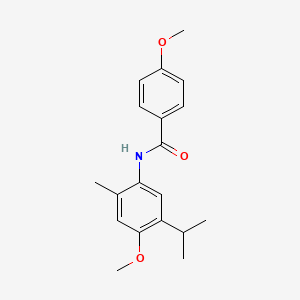
![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
